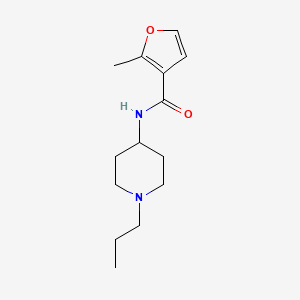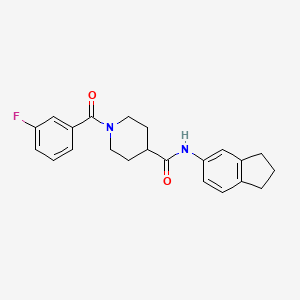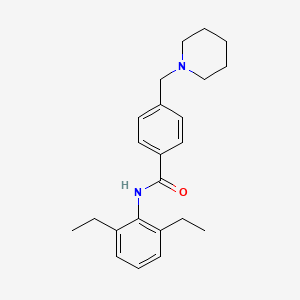
2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide
Descripción general
Descripción
2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide, also known as MPF, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide is not well understood, but it is believed to act on the opioid system in the brain. 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide has been shown to bind to the mu-opioid receptor and activate downstream signaling pathways that lead to the release of endogenous opioids such as enkephalins and endorphins. This activation of the opioid system is thought to be responsible for the analgesic and anxiolytic effects of 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide.
Biochemical and Physiological Effects:
2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, and this effect is thought to be mediated by the activation of the opioid system. 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide has also been shown to reduce inflammation in animal models, and this effect may be due to the inhibition of pro-inflammatory cytokines. In addition, 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide has been shown to reduce anxiety-like behavior in animal models, and this effect may be due to the modulation of the GABAergic system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide in lab experiments is its well-established synthesis method and purity. 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide has been synthesized and purified in several studies, and its purity has been confirmed using various analytical techniques. Another advantage of using 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide is its potential applications in scientific research. 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide has been shown to exhibit a range of biochemical and physiological effects, and it may be useful in the development of new treatments for various diseases. However, one limitation of using 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide is its potential for abuse. 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide acts on the opioid system in the brain, and it may have addictive properties. Therefore, caution should be exercised when using 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide. One area of research is the development of new treatments for drug addiction and withdrawal symptoms. 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide has been shown to reduce drug-seeking behavior in animal models, and it may be useful in the development of new treatments for drug addiction. Another area of research is the development of new treatments for neurodegenerative diseases. 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide has been shown to have neuroprotective effects, and it may be useful in the treatment of Alzheimer's and Parkinson's. Finally, further research is needed to elucidate the exact mechanism of action of 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide and to better understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit analgesic, anti-inflammatory, and anxiolytic effects in animal models. 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide has also been investigated for its potential use as a treatment for drug addiction and withdrawal symptoms. In addition, 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-methyl-N-(1-propylpiperidin-4-yl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-7-16-8-4-12(5-9-16)15-14(17)13-6-10-18-11(13)2/h6,10,12H,3-5,7-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOPOHLATOPEJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=C(OC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-propylpiperidin-4-yl)furan-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B4761627.png)
![4-({1-[2-(2-methoxyphenoxy)ethyl]-2,5-dimethyl-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4761631.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-isopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4761635.png)


![16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-methoxyestra-1,3,5(10)-trien-17-one](/img/structure/B4761658.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-6-(3,4-dihydro-1(2H)-quinolinyl)-1,3,5-triazin-2-amine](/img/structure/B4761662.png)
![isopropyl 2-{[({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4761674.png)


![1-(2,5-dimethyl-3-furoyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4761696.png)
![N~2~-(4-fluorobenzyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4761702.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4761703.png)
![N-(2-fluorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4761719.png)